![molecular formula C21H23NO4S B12173385 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12173385.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of oxathiine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a dimethoxyphenyl group, and an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with appropriate reagents to form the desired oxathiine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Another derivative with comparable properties.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide stands out due to its unique oxathiine ring, which imparts distinct chemical and biological properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, also known as 4,4-dioxide, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxathiine ring and various functional groups including methoxy and carboxamide moieties. These structural elements contribute to its reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C19H23N O4S |
Molecular Weight | 353.45 g/mol |
Chemical Class | Heterocyclic compound |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains. Its mechanism may involve disruption of microbial cell walls or interference with metabolic pathways.
- Anticancer Properties : Studies suggest that this compound can induce apoptosis in cancer cells. It appears to modulate pathways related to oxidative stress and inflammation, which are critical in cancer progression .
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, altering their activity. This interaction can lead to significant biological effects such as inhibition of inflammatory mediators .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Oxidative Stress Modulation : The compound may help in regulating oxidative stress levels within cells, potentially protecting against cellular damage.
- Apoptosis Induction : By activating apoptotic pathways, it may selectively eliminate cancerous cells while sparing normal cells .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : In vitro testing demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
- Cancer Research : A study involving human cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
- Inflammation Model : In animal models of inflammation, administration of the compound led to a decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2,4-Dimethoxyphenyl)benzimidazole | Benzimidazole ring | Lacks oxathiine ring |
4,7-Dimethoxy-1-benzylbenzimidazole | Benzimidazole ring | Different substitution pattern |
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Yl]-3-Phenyl... | Contains oxadiazole ring | Different heterocyclic structure |
The unique oxathiine ring structure and combination of functional groups in this compound confer distinct chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C21H23NO4S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H23NO4S/c1-24-17-9-8-15(14-18(17)25-2)10-11-22-21(23)19-20(27-13-12-26-19)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,23) |
InChI Key |
TYIFGCUYZPSDPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SCCO2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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